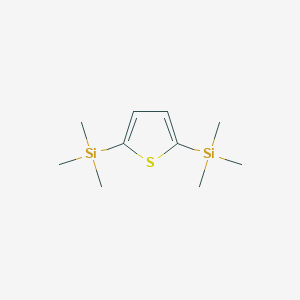

2,5-Bis(trimethylsilyl)thiophene

説明

2,5-Bis(trimethylsilyl)thiophene is a chemical compound with the molecular formula C10H20SSi2 . It is a conducting polymer that can be used in the formation of the hole transporting material (HTM) with improved charge mobility .

Synthesis Analysis

The synthesis of this compound involves the use of m-CPBA in the presence of BF3·Et2O . This method affords the corresponding thiophene 1-oxides in moderate yields, with only trace amounts of the corresponding thiophene 1,1-dioxides .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C10H20SSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 . The molecular weight of this compound is 228.502 .Chemical Reactions Analysis

This compound undergoes oxidation to form thiophene 1-oxides . These oxides are more reactive and thermally labile than the corresponding thiophene 1,1-dioxides, making them difficult to prepare, but also widely used in the field of medicinal chemistry and synthetic chemistry to prepare some key intermediates .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.98±0.1 g/cm3 (Predicted), a melting point of 80.0 to 84.0 °C, and a boiling point of 304.9±42.0 °C (Predicted) .科学的研究の応用

High-Efficiency Blue-Emitting Materials

2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide, a member of a broader family of materials, has been studied for its photoluminescence properties. This compound exhibits high-efficiency blue fluorescence emission in the solid state. The crystal structure of this material, which contributes to its photoluminescence, was determined using advanced techniques such as the Genetic Algorithm and Rietveld refinement. Researchers suggest that structural differences within this family of materials can be understood in terms of competing intermolecular interactions, promoting different structure types (Tedesco et al., 2001).

Tuning Optoelectronic Properties

This compound 1,1-dioxide is pivotal in the synthesis of various thiophene 1,1-dioxides with specific electronic properties. By employing Stille cross-coupling reactions, researchers could affix either electron-donating or electron-withdrawing substituents to the thiophene 1,1-dioxides, significantly influencing their reduction potential and optoelectronic properties (Tsai et al., 2013).

Synthesis and Reactivity

Regiospecific Silylation

The regiospecific silylation of 2,5-dibromothiophene, yielding products like 3,5-dibromo-2-trimethylsilylthiophene or 3,4-dibromo-2,5-bis(trimethylsilyl)thiophene, is crucial in the synthesis of this compound and its 1,1-dioxide derivative. These reactions proceed according to the halogen dance mechanism, influenced by the ratio of reactants. The structures of the synthesized compounds were meticulously analyzed using NMR, X-ray analysis, and further chemical transformations (Lukevics et al., 2001).

Silylated Sulfur-Containing Heterocycles

Researchers have explored the thionation of bis(acylsilanes) with hexamethyldisilathiane, leading to the formation of various silylated sulfur-containing heterocycles, including 2,5-bis(trialkylsilyl)-thiophenes. This synthesis pathway offers a method to produce both symmetrical and unsymmetrical bis(trialkylsilyl) derivatives, highlighting the versatility of this compound as a precursor in complex syntheses (Bouillon et al., 2004).

特性

IUPAC Name |

trimethyl-(5-trimethylsilylthiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20SSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUOKUOVIWJMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170766 | |

| Record name | 2,5-Bis(trimethylsilyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17906-71-7 | |

| Record name | 2,5-Bis(trimethylsilyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017906717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Bis(trimethylsilyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B176458.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)

![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)